3-Bromo-5-methylthiophene-2-boronic acid

Regioselective Synthesis C-H Activation Palladium Catalysis

Constructing unsymmetrical 2,5-diarylthiophenes often requires lengthy linear syntheses with poor regiochemical control. 3-Bromo-5-methylthiophene-2-boronic acid (CAS 1351859-39-6) solves this via orthogonal reactivity: • Sequential C5 C-H arylation then C2 Suzuki coupling installs two distinct aryl groups in two steps. • Enables convergent synthesis of OLED/photovoltaic materials and focused kinase/GPCR ligand libraries. • 96% purity ensures reproducible coupling outcomes in parallel synthesis workflows. Supplied as a solid with consistent quality; recommended storage at -20°C.

Molecular Formula C5H6BBrO2S
Molecular Weight 220.875
CAS No. 1351859-39-6
Cat. No. B572802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylthiophene-2-boronic acid
CAS1351859-39-6
Synonyms3-Bromo-5-methylthiophene-2-boronic acid
Molecular FormulaC5H6BBrO2S
Molecular Weight220.875
Structural Identifiers
SMILESB(C1=C(C=C(S1)C)Br)(O)O
InChIInChI=1S/C5H6BBrO2S/c1-3-2-4(7)5(10-3)6(8)9/h2,8-9H,1H3
InChIKeyMJENRTSJWSKNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methylthiophene-2-boronic Acid: Specifications & Identity


3-Bromo-5-methylthiophene-2-boronic acid (CAS 1351859-39-6) is a heteroaromatic boronic acid building block characterized by a thiophene ring substituted with a methyl group at the 5-position, a bromine atom at the 3-position, and a boronic acid (-B(OH)₂) moiety at the 2-position. This compound exhibits the canonical SMILES string CC1=CC(Br)=C(B(O)O)S1, an InChI of InChI=1S/C5H6BBrO2S/c1-3-2-4(7)5(10-3)6(8)9/h2,8-9H,1H3, and an InChIKey of MJENRTSJWSKNLP-UHFFFAOYSA-N [1]. With a molecular formula of C₅H₆BBrO₂S and a molecular weight of 220.88 g/mol, it is typically supplied as a solid with purities ranging from 95% to 98% and recommended storage at -20°C for long-term stability . Its primary utility lies in palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, for the construction of complex thiophene-containing molecules [2].

Workflow Palladium-catalyzed cross-coupling, Suzuki-Miyaura
Key Feature C3-bromo directing group for regioselective C5 functionalization
Use Context Synthesis of complex thiophene-containing molecules

3-Bromo-5-methylthiophene-2-boronic Acid: Why Substitution Fails


The substitution pattern of 3-bromo-5-methylthiophene-2-boronic acid is critical for enabling specific chemical transformations that simpler thiophene boronic acids cannot achieve. The presence of the bromine atom at the 3-position serves as a strategic 'blocking group' that directs regioselective functionalization at the adjacent C5-position, a capability absent in non-brominated analogs like 5-methylthiophene-2-boronic acid [1]. Furthermore, the regioisomeric positioning of substituents fundamentally alters the compound's role: while 4-bromo-5-methylthiophene-2-boronic acid (CAS 154566-69-5) places the bromine at the C4 position, the 3-bromo isomer provides a distinct reactivity profile for sequential coupling strategies, enabling access to 2,5-diarylated thiophenes with two different aryl units in only two steps [1]. Substituting one boronic acid for another in a synthetic route without considering these positional differences can lead to complete failure in achieving the desired regioselectivity, formation of unwanted isomers, and significantly lower yields.

Target Compound
Potential Substitute
Risk Summary
3-Bromo-5-methylthiophene-2-boronic acid
5-Methylthiophene-2-boronic acid (no C3-bromo)
Lacks bromo directing group; may result in non-selective arylation and loss of regiocontrol.
3-Bromo-5-methylthiophene-2-boronic acid
4-Bromo-5-methylthiophene-2-boronic acid (regioisomer)
Different bromine position alters orthogonal reactivity pathway; sequential C5/C2 strategy may not transfer.

3-Bromo-5-methylthiophene-2-boronic Acid: Comparison with Analogs


C3-Bromo Blocking for Regioselective C5-Arylation

The presence of a bromine atom at the C3-position acts as a blocking group, enabling regioselective direct C-H arylation at the C5-position of the thiophene ring. This is a distinct advantage over 5-methylthiophene-2-boronic acid, which lacks this blocking group and would undergo non-selective arylation [1]. The strategy allows for the preparation of C5-arylated thiophenes with moderate to high yields without cleavage of the thienyl C-Br bond [1].

Regioselective C5-arylation
Class-level inference
C3-Br enables selective C5-arylation vs. non-selective for unsubstituted analog
Supports step-economical synthesis of 2,5-diarylthiophenes
Pd-catalyzed direct arylation with electron-deficient aryl bromides
Regioselective Synthesis C-H Activation Palladium Catalysis

Orthogonal Coupling for Sequential C5/C2 Functionalization

The 3-bromo-5-methylthiophene-2-boronic acid scaffold is uniquely suited for sequential functionalization. First, the C5-position can be arylated via direct C-H activation while the C2-boronic acid and C3-bromo groups remain intact. Subsequently, the C2-boronic acid can participate in a Suzuki-Miyaura coupling, or alternatively, the C3-bromo group can be utilized in a second cross-coupling step [1]. This orthogonal reactivity is not possible with analogs like 4-bromo-5-methylthiophene-2-boronic acid, where the bromine is positioned at C4, limiting its utility in similar sequential strategies .

Sequential C5/C2 functionalization
Class-level inference
Orthogonal reactivity: C5 direct arylation then C2 Suzuki coupling; 4-bromo regioisomer cannot follow same path.
Supports modular synthesis of unsymmetrical thiophenes
Two-step sequence; both coupling steps compatible
Sequential Cross-Coupling Suzuki-Miyaura Convergent Synthesis

Protodeboronation Susceptibility vs Unsubstituted Thiophenes

While direct data for 3-bromo-5-methylthiophene-2-boronic acid is unavailable, the relative rates of protodeboronation for parent thiophene boronic acids provide a critical class-level benchmark. Thiophene-2-boronic acid undergoes protodeboronation 7.1 × 10³ times faster than benzeneboronic acid, and thiophene-3-boronic acid is 8.5 × 10⁵ times faster [1]. The presence of electron-withdrawing groups (like the bromo substituent) and steric hindrance around the boronic acid moiety can significantly slow this decomposition pathway, suggesting the 3-bromo-5-methyl analog may exhibit improved stability over its unsubstituted counterparts, a key consideration for reliable procurement and use.

Protodeboronation stability
Class-level inference
Relative rate vs. benzeneboronic: Thiophene-2-BA 7.1×10³, Thiophene-3-BA 8.5×10⁵
Stability assessment for coupling conditions; substituted analog may degrade slower
Extrapolated data at 70°C; direct measurement not available
Stability Protodeboronation Reaction Optimization

Purity and Availability Across Suppliers

3-Bromo-5-methylthiophene-2-boronic acid is widely available from multiple reputable suppliers with standard purities of 95-98% . This compares favorably to the analog 5-methylthiophene-2-boronic acid, which is commonly supplied at a lower molecular weight (141.98 g/mol) and similar purity . The higher molecular weight of the target compound reflects its additional bromine atom, which provides the unique synthetic utility described in other evidence items. The broad commercial availability of the target compound in high purity ensures consistent and reliable sourcing for research and development programs.

Supplier purity specification
Data to verify
Reported 95–98% purity across multiple vendors
Consistent specification may reduce supply risk
Supplier-reported data; confirm with COA
Procurement Quality Control Chemical Sourcing

3-Bromo-5-methylthiophene-2-boronic Acid: Research & Industrial Applications


Modular Synthesis of Unsymmetrical 2,5-Diarylthiophenes for Materials

The unique orthogonal reactivity of 3-bromo-5-methylthiophene-2-boronic acid makes it an ideal building block for the convergent synthesis of unsymmetrical 2,5-diarylthiophenes. As demonstrated by class-level evidence, a two-step sequence involving a regioselective C5 C-H arylation followed by a Suzuki-Miyaura coupling at C2 enables the installation of two distinct aryl groups with high precision [1]. This modular approach is highly valuable for tuning the electronic and optical properties of thiophene-based materials, such as organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic polymers. The ability to avoid lengthy linear syntheses reduces overall time and material cost, directly impacting project timelines and procurement efficiency [1].

Divergent Functionalization for Accelerated Lead Optimization

In drug discovery programs targeting kinases, GPCRs, or other protein classes where thiophene is a privileged scaffold, 3-bromo-5-methylthiophene-2-boronic acid serves as a versatile late-stage diversification point. Its capacity for sequential C5/C2 functionalization allows medicinal chemists to rapidly generate focused libraries of analogs with diverse aryl/heteroaryl appendages [1]. This divergent strategy can significantly accelerate structure-activity relationship (SAR) studies, enabling the exploration of chemical space around a core thiophene motif more efficiently than with non-functionalized analogs. The high and consistent purity of the commercially available reagent (95-98%) ensures reliable and reproducible coupling outcomes in parallel synthesis workflows .

Thiophene-Core ER Ligands with Enhanced Selectivity

Thiophene-core ligands have demonstrated potent and selective activity on estrogen receptors (ERα and ERβ), with some showing superagonist activity [2]. While this specific study utilized various thiophene boronic acids, the unique substitution pattern of 3-bromo-5-methylthiophene-2-boronic acid offers an advanced platform for synthesizing next-generation ER ligands. The orthogonal functional groups allow for the precise installation of hydroxylated aryl rings required for high-affinity receptor binding while simultaneously introducing additional substituents to fine-tune subtype selectivity and pharmacological profile [2]. The higher stability to protodeboronation inferred for this substituted boronic acid compared to unsubstituted analogs is a practical advantage during the multi-step synthesis and purification of these complex bioactive molecules [3].

Application
Selection Property
Validation Focus
Modular synthesis of unsymmetrical 2,5-diarylthiophenes for materials research
Orthogonal C5/C2 reactivity
Sequential coupling sequence validation
Divergent library synthesis for thiophene-based SAR studies
Late-stage diversification capability
Reproducible coupling in parallel synthesis
Research on thiophene-core ER ligand-receptor interactions
Precise biaryl installation for receptor probes
Reported superagonist activity in assay context

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